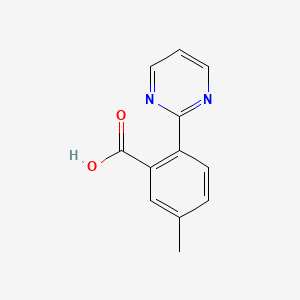

5-Methyl-2-(pyrimidin-2-yl)benzoicacid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-methyl-2-pyrimidin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-3-4-9(10(7-8)12(15)16)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBKHXGASBZRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659246 | |

| Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088994-22-2 | |

| Record name | 5-Methyl-2-(2-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088994-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

CAS Number: 1088994-22-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic carboxylic acid that has garnered significant interest in medicinal chemistry and drug development. Its chemical structure, featuring a benzoic acid moiety substituted with a methyl group and a pyrimidine ring, makes it a valuable building block for the synthesis of complex pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its notable application as a key intermediate in the development of orexin receptor antagonists.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is presented in the table below. It is important to note that a definitive experimental melting point is not consistently reported in the literature.

| Property | Value | Source(s) |

| CAS Number | 1088994-22-2 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 316 °C | [1] |

| Density | 1.260 g/cm³ | [1] |

| Flash Point | 145 °C | [1] |

| pKa (Predicted) | 3.70 ± 0.36 | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available |

Synthesis

The primary synthetic route to 5-Methyl-2-(pyrimidin-2-yl)benzoic acid reported in the literature is through a Negishi cross-coupling reaction. This method offers a direct and efficient way to form the carbon-carbon bond between the benzoic acid and pyrimidine rings.

General Synthesis Workflow

The overall workflow for the synthesis via Negishi coupling is depicted below.

Caption: General workflow for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Experimental Protocol: Negishi Cross-Coupling

Materials:

-

2-Bromo-5-methylbenzoic acid

-

2-Chloropyrimidine

-

Anhydrous Zinc Chloride (ZnCl₂)

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloropyrimidine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes. In a separate flask, add anhydrous zinc chloride to anhydrous THF and stir until dissolved. Transfer the zinc chloride solution to the pyrimidinyl lithium solution at -78 °C via cannula. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Negishi Coupling: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-5-methylbenzoic acid and the palladium catalyst, PdCl₂(PPh₃)₂, in anhydrous THF. To this mixture, add the freshly prepared organozinc reagent via cannula.

-

Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Acidify the aqueous layer with HCl to a pH of approximately 3-4 to precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-Methyl-2-(pyrimidin-2-yl)benzoic acid as a white solid.

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis.

Application in Drug Development: Intermediate for Filorexant (MK-6096)

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a crucial intermediate in the synthesis of Filorexant (MK-6096), a potent and selective dual orexin receptor antagonist that was investigated for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a key role in regulating wakefulness. By blocking the orexin receptors (OX1R and OX2R), Filorexant promotes sleep.

Orexin Signaling Pathway

The orexin system involves two G-protein coupled receptors (GPCRs), OX1R and OX2R. The binding of orexin peptides to these receptors initiates a cascade of intracellular signaling events.

Caption: Simplified orexin signaling pathway and the antagonistic action of Filorexant.

Other Potential Applications

Beyond its role as a pharmaceutical intermediate, the structural motifs within 5-Methyl-2-(pyrimidin-2-yl)benzoic acid suggest its potential utility in other areas of chemical research. Its pyrimidine and benzoic acid groups could be leveraged in the synthesis of novel dyes and pigments.[1] Furthermore, its potential to serve as a scaffold in medicinal chemistry research for the development of new therapeutic agents, including potential anticancer and antiviral drugs, is an area of active interest.[2]

Conclusion

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a compound of significant interest due to its central role as a building block in the synthesis of pharmacologically active molecules, most notably the dual orexin receptor antagonist Filorexant. While detailed experimental data for this compound is not extensively available in the public domain, its synthesis via Negishi cross-coupling provides a viable route for its preparation. Further research into the properties and applications of this versatile molecule is warranted and could lead to the development of novel therapeutics and materials.

References

5-Methyl-2-(pyrimidin-2-yl)benzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a pyrimidine ring linked to a substituted benzoic acid, makes it a valuable building block for the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its role as a key intermediate in drug discovery. The compound is notably a crucial fragment in the synthesis of orexin receptor antagonists, such as Filorexant (MK-6096), highlighting its importance in the development of therapeutics for sleep-wake regulation.[1] Furthermore, its structural alerts suggest potential applications in the synthesis of anticancer and antiviral drugs.[2]

Core Compound Data

The fundamental molecular and physical properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

| CAS Number | 1088994-22-2 | [3] |

| Appearance | White to light yellow solid | [3] |

| Purity (Typical) | ≥99.94% (HPLC) | [3] |

Synthesis and Experimental Protocols

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be efficiently achieved through a Negishi cross-coupling reaction. This method offers a high-yield, one-pot synthesis with a straightforward work-up procedure.[1]

Optimized Negishi Cross-Coupling Synthesis[1][4]

This protocol outlines the optimized conditions for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid from commercially available starting materials.

Materials:

-

2-Bromo-5-methylbenzoic acid

-

Anhydrous zinc chloride (ZnCl₂) powder

-

2-Chloropyrimidine

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

Appropriate anhydrous solvent (e.g., THF, Dioxane)

Experimental Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-bromo-5-methylbenzoic acid (1.0 eq) and anhydrous zinc chloride powder (1.05 eq).

-

Catalyst and Reagent Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 eq relative to 2-bromo-5-methylbenzoic acid). Subsequently, add 2-chloropyrimidine (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to 55°C and stirred for 14 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an appropriate aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield 5-methyl-2-(pyrimidin-2-yl)benzoic acid.

Yield: This optimized protocol has been reported to achieve a maximum yield of 78.4%.[1][4]

Role in Drug Discovery and Development

5-Methyl-2-(pyrimidin-2-yl)benzoic acid serves as a critical building block in the synthesis of more complex molecules with therapeutic potential.[5] Its structure is particularly amenable for creating derivatives that can interact with biological targets.

The primary application highlighted in the literature is its use as a key intermediate for orexin antagonists.[1] Orexin signaling is deeply involved in the regulation of sleep and wakefulness, making antagonists of this system promising candidates for the treatment of insomnia.

Furthermore, the pyrimidine and benzoic acid moieties are common pharmacophores in a wide range of biologically active compounds, suggesting that derivatives of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid could be explored for other therapeutic areas, including oncology and virology.[2]

Visualized Workflows and Logical Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the context of drug discovery.

Caption: Synthetic workflow for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Caption: Logical relationship in the drug discovery process.

References

A Technical Guide to the Physicochemical Properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available physicochemical data for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (CAS No. 1088994-22-2). Due to the limited publicly available experimental data for this specific compound, this guide also furnishes detailed, standardized experimental protocols for determining key properties such as solubility and melting point. Furthermore, a qualitative assessment of its expected properties based on its chemical structure is provided to guide research and development efforts.

Physicochemical Properties

Publicly available experimental values for the melting point and solubility of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are currently limited. The following table summarizes the available data and predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| Appearance | White crystal powder | [1] |

| Melting Point | N/A | [1] |

| Boiling Point | 316 °C | [1] |

| Density | 1.260 g/cm³ | [1] |

| pKa (Predicted) | 3.70 ± 0.36 | [1] |

| Solubility | N/A | [1] |

Expected Solubility Profile

While specific experimental data is unavailable, the solubility of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be qualitatively predicted based on its molecular structure.

-

Aqueous Solubility : The molecule contains a carboxylic acid group, which suggests that its aqueous solubility will be highly dependent on pH.[3] In acidic environments (low pH), the carboxylic acid will exist in its neutral, protonated form, leading to lower aqueous solubility.[3] As the pH increases into the alkaline range, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.[3] The predicted pKa of 3.70 suggests that the compound will be significantly more soluble in buffers with a pH above this value.[1]

-

Organic Solvent Solubility : The presence of aromatic rings (benzene and pyrimidine) imparts a hydrophobic character to the molecule.[3] Therefore, it is expected to exhibit solubility in various organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols such as ethanol and methanol, are likely to be effective solvents.[3] Its solubility in nonpolar solvents like hexane is expected to be limited.[3]

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of melting point and solubility.

3.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[4] Pure compounds typically exhibit a sharp melting range of less than 2°C.[4]

Methodology:

-

Sample Preparation: A small amount of the solid 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is finely crushed into a powder.[4][5]

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[4][6]

-

Apparatus Setup: The loaded capillary tube is secured to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube filled with a high-boiling point liquid like paraffin oil).[4][6]

-

Approximate Determination: A rapid heating rate (5-10°C per minute) is initially applied to obtain an approximate melting temperature.[4]

-

Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A fresh sample is loaded, and the temperature is raised slowly, at a rate of approximately 2°C per minute.[4]

-

Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded. This range represents the melting point of the sample.[4]

3.2. Thermodynamic Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility is determined using the shake-flask method, which is considered the gold standard for this measurement.[3][7]

Methodology:

-

Preparation: An excess amount of solid 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is added to a sealed vial containing a known volume of the desired solvent (e.g., a specific pH buffer or an organic solvent).[7][8]

-

Equilibration: The vial is agitated in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[7][8]

-

Phase Separation: After equilibration, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid from the saturated supernatant. A 0.22 µm syringe filter is commonly used for this purpose.[7][8]

-

Sampling and Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted as necessary.[8]

-

Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[3][7][8]

-

Data Reporting: The solubility is typically reported in units such as mg/mL or mol/L, specifying the solvent and temperature. The experiment should be performed in triplicate to ensure accuracy.[8]

References

- 1. lookchem.com [lookchem.com]

- 2. 1088994-22-2 [minglangchem.com]

- 3. benchchem.com [benchchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. scribd.com [scribd.com]

- 6. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Crystal Structure Analysis of Pyrimidine-Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine-benzoic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which are intrinsically linked to their three-dimensional structures. Understanding the crystal packing, intermolecular interactions, and conformational preferences of these derivatives is crucial for rational drug design and the development of new therapeutic agents.

This guide details the experimental methodologies for the synthesis, crystallization, and structural elucidation of these compounds. It also presents a compilation of crystallographic data for representative pyrimidine-benzoic acid derivatives and explores the key signaling pathways influenced by this class of molecules.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for selected pyrimidine-benzoic acid derivatives, providing a basis for structural comparison.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-Amino-4,6-dimethylpyrimidine–benzoic acid[1] | C₆H₉N₃·C₇H₆O₂ | Monoclinic | P2₁/c | 6.7019 (9) | 7.6466 (10) | 25.285 (3) | 91.360 (2) | 1295.4 (3) | 4 |

| 2,6-Diamino-4-chloropyrimidine–benzoic acid[2] | C₄H₅ClN₄·C₇H₆O₂ | Monoclinic | P2₁/c | 8.7817 (17) | 5.7032 (12) | 24.026 (4) | 95.493 (4) | 1197.8 (4) | 4 |

| (FTCA)⁻(2-AP)⁺ Salt | C₈H₂O₉²⁻·2(C₄H₆N₃)⁺ | Monoclinic | P2₁/n | 7.1521 (3) | 15.0112 (6) | 9.7734 (4) | 109.113 (4) | 990.13 (7) | 2 |

Note: (FTCA)⁻(2-AP)⁺ refers to the salt of furantetracarboxylic acid with 2-aminopyrimidine.

Experimental Protocols

The successful crystal structure analysis of pyrimidine-benzoic acid derivatives hinges on the meticulous execution of several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of Pyrimidine-Benzoic Acid Co-crystals

Co-crystals of pyrimidine and benzoic acid derivatives can be prepared by various methods. The choice of method often depends on the solubility characteristics of the individual components and their propensity to form stable crystalline lattices.

1. Slow Evaporation Method:

-

Principle: This is the most common and often the most effective method for growing high-quality single crystals. It relies on the slow increase in the concentration of the solute in a solution until it reaches supersaturation, leading to crystal nucleation and growth.

-

Protocol:

-

Equimolar amounts of the pyrimidine derivative and the benzoic acid derivative are dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, methanol/water) to form a clear solution. Gentle heating may be applied to facilitate dissolution.[3]

-

The resulting solution is filtered to remove any particulate matter.

-

The filtrate is transferred to a clean container (e.g., a beaker or vial) and covered loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

-

The container is left undisturbed in a vibration-free environment.

-

High-quality single crystals typically form over a period of several days to a week.[3]

-

2. Slurry Crystallization:

-

Principle: This method involves suspending the solid starting materials in a small amount of a solvent in which they are sparingly soluble. Over time, the system equilibrates, leading to the formation of the most thermodynamically stable crystalline phase, which is often the co-crystal.

-

Protocol:

-

A mixture of the pyrimidine and benzoic acid derivatives, typically in a 1:1 molar ratio, is placed in a vial.

-

A small volume of a suitable solvent is added to create a slurry.

-

The vial is sealed and the slurry is stirred or agitated at a constant temperature for an extended period (hours to days).

-

The solid phase is then isolated by filtration and dried.

-

Single-Crystal X-ray Diffraction (SCXRD)

1. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

2. Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

3. Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using least-squares methods.

-

Anisotropic displacement parameters are typically applied to non-hydrogen atoms.

-

Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using various crystallographic metrics.

Signaling Pathways and Experimental Workflows

The biological activity of pyrimidine-benzoic acid derivatives is often attributed to their interaction with specific protein targets, leading to the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and two major signaling pathways implicated in the therapeutic effects of pyrimidine derivatives.

Caption: Experimental workflow for crystal structure analysis.

Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.

Caption: COX-2 inflammatory pathway and inhibition.

References

- 1. 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Diamino-4-chloropyrimidine–benzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]

An In-depth Technical Guide on the Discovery and History of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid. This compound has emerged as a significant building block in medicinal chemistry, most notably as a key structural component of the dual orexin receptor antagonist, Filorexant (MK-6096). This document details the synthetic routes, physicochemical properties, and the critical role of the orexin signaling pathway in which its derivatives are active. Experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction and Historical Context

The discovery of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is intrinsically linked to the intensive research efforts in the early 21st century to develop novel treatments for insomnia and other sleep-wake disorders. The scientific community's focus on the orexin system, a key regulator of arousal and wakefulness, led to the pursuit of antagonists for the orexin 1 (OX1) and orexin 2 (OX2) receptors.

Merck & Co. was at the forefront of this research, developing a series of potent dual orexin receptor antagonists (DORAs). Within this drug discovery program, 5-Methyl-2-(pyrimidin-2-yl)benzoic acid was identified as a crucial intermediate for the synthesis of Filorexant (MK-6096)[1]. Filorexant, an α-methylpiperidine carboxamide, showed promise in preclinical and early clinical trials for its sleep-promoting properties[1][2]. Although the development of Filorexant was later discontinued, the exploration of this chemical space solidified the importance of the 5-Methyl-2-(pyrimidin-2-yl)benzoic acid scaffold in the design of orexin receptor modulators[1].

Beyond its role in orexin receptor antagonism, this benzoic acid derivative is a versatile building block for the synthesis of a variety of other potentially bioactive molecules, including those with potential applications as anticancer and antiviral agents[3].

Physicochemical and Biological Properties

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a white to light yellow solid. While it is primarily recognized as a synthetic intermediate, its derivatization into compounds like Filorexant has demonstrated potent biological activity. The following tables summarize the known quantitative data for the parent compound and its most notable derivative, Filorexant.

Table 1: Physicochemical Properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [4] |

| Molecular Weight | 214.22 g/mol | [4] |

| Appearance | White to light yellow solid | [4] |

| Purity (HPLC) | ≥99.94% | [4] |

| Storage | Store at room temperature | [4] |

Table 2: Biological Activity of Filorexant (MK-6096)

| Target | Assay | Activity | Source |

| Orexin 1 Receptor (OX1R) | Radioligand Binding | < 3 nM | [5][6] |

| Orexin 2 Receptor (OX2R) | Radioligand Binding | < 3 nM | [5][6] |

| Human OX1R and OX2R | Functional (FLIPR) | 11 nM | [2][5] |

Synthesis and Experimental Protocols

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Negishi coupling has been reported as a high-yield method for this transformation[7].

Experimental Protocol: Negishi Cross-Coupling Synthesis

This protocol is based on the optimized conditions reported for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid[7].

Materials:

-

2-Bromo-5-methylbenzoic acid

-

Anhydrous zinc chloride (ZnCl₂)

-

2-Chloropyrimidine

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Organozinc Reagent (in situ):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methylbenzoic acid (1.0 eq) and anhydrous zinc chloride (1.0-1.2 eq).

-

Add anhydrous THF to dissolve the reactants.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the organozinc reagent.

-

-

Cross-Coupling Reaction:

-

To the freshly prepared organozinc reagent, add 2-chloropyrimidine (1.1-1.5 eq) and the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 eq).

-

Heat the reaction mixture to 55 °C and stir for 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidify the aqueous layer with 1M hydrochloric acid (HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield pure 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

-

Characterization

The structure and purity of the synthesized 5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound[4].

Mechanism of Action and Signaling Pathways

As an intermediate for orexin receptor antagonists, the biological significance of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is best understood in the context of the orexin signaling pathway.

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). These receptors are widely distributed in the brain and are involved in regulating sleep-wake cycles, appetite, and reward pathways.

Upon binding of orexin peptides, the receptors undergo a conformational change, leading to the activation of various intracellular signaling cascades. Orexin receptors can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs.

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to increased neuronal excitability.

-

Gi/o and Gs Pathways: Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, coupling to Gs proteins can stimulate adenylyl cyclase and increase cAMP levels. These pathways modulate the activity of protein kinase A (PKA) and other downstream effectors.

The net effect of orexin receptor activation is an increase in neuronal excitability and the promotion of wakefulness. Dual orexin receptor antagonists, such as those derived from 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, block these signaling pathways, thereby promoting sleep.

Visualizations

Orexin Signaling Pathway Diagram

Caption: Orexin receptor signaling cascade.

Experimental Workflow Diagram

Caption: Synthesis and characterization workflow.

Conclusion

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a pivotal intermediate in the synthesis of novel therapeutics, particularly those targeting the orexin system. Its history is deeply rooted in the development of sleep disorder treatments, and its versatile chemical structure continues to make it a valuable tool for medicinal chemists. The synthetic protocols and biological context provided in this guide offer a foundation for researchers to further explore the potential of this and related compounds in drug discovery and development. The well-defined Negishi cross-coupling synthesis provides a reliable method for accessing this compound, enabling its use in the creation of new chemical entities with a wide range of potential therapeutic applications.

References

Potential Biological Activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic carboxylic acid that has garnered interest in medicinal chemistry primarily as a key structural intermediate in the synthesis of pharmacologically active molecules. Its most notable application is as a crucial building block for Filorexant (MK-6096), a dual orexin receptor antagonist investigated for the treatment of insomnia. The biological activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid itself are not extensively documented in publicly available literature. However, by examining the pharmacology of its derivatives and the broader class of pyrimidine-containing compounds, we can infer its potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, with a focus on its role in orexin receptor antagonism and its theoretical potential in oncology and virology. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development.

Orexin Receptor Antagonism: The Primary Therapeutic Indication

The most well-defined biological relevance of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is its role as a key fragment in the structure of Filorexant (MK-6096), a potent dual orexin receptor antagonist (DORA). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1][2] By blocking the action of orexins, DORAs can suppress wakefulness and promote sleep, making them a therapeutic target for insomnia.[1][3]

Quantitative Data for Filorexant (MK-6096)

The following table summarizes the reported in vitro and in vivo pharmacological data for Filorexant, for which 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a key synthetic precursor.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| OX1 Receptor | < 3 nM | Human | Radioligand Binding Assay | [4] |

| OX2 Receptor | < 3 nM | Human | Radioligand Binding Assay | [4] |

| Functional Antagonism | ||||

| OX1/OX2 Receptors | 11 nM (FLIPR) | Human | Functional Cell-Based Assay | [5][6] |

| Receptor Occupancy | ||||

| OX2 Receptor (90% occupancy) | 142 nM (plasma concentration) | Rat (transgenic) | In Vivo | [4][5] |

| In Vivo Efficacy | ||||

| Reduced Locomotor Activity | 3-30 mg/kg | Rat | Behavioral Assay | [4] |

| Increased Sleep | 3-30 mg/kg | Rat | Behavioral Assay | [4] |

| Increased Sleep | 0.25 and 0.5 mg/kg | Dog | Behavioral Assay | [4] |

Signaling Pathway of Orexin Receptor Antagonism

The following diagram illustrates the mechanism of action of a dual orexin receptor antagonist like Filorexant.

Experimental Protocols for Orexin Receptor Activity

This protocol is a representative method for determining the binding affinity of a compound to orexin receptors, based on standard industry practices.

Protocol:

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 or OX2 receptor are cultured to confluence. The cells are harvested and washed with an appropriate buffer.

-

Assay Setup: In a 96-well plate, the cell suspension is incubated with a specific radioligand (e.g., 3H-SB674042 for OX1R or 3H-EMPA for OX2R) at a concentration close to its KD value.[7]

-

Compound Addition: The test compound, 5-Methyl-2-(pyrimidin-2-yl)benzoic acid or its derivatives, is added at a range of concentrations.

-

Incubation: The mixture is incubated for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to reach equilibrium.[7]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled orexin receptor antagonist (e.g., suvorexant).[7] The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[7]

This protocol outlines a common method to assess the functional antagonist activity of a compound at orexin receptors.

Protocol:

-

Cell Culture: Cells expressing the orexin receptor (e.g., CHO or HEK293) are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader (e.g., a FLIPR instrument).

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium signal is quantified to determine its functional antagonist potency (IC50).

Potential Anticancer and Antiviral Activities

The pyrimidine and benzoic acid moieties are present in a wide range of compounds with demonstrated biological activities, including anticancer and antiviral effects.[8][9][10][11] While there is no direct evidence for such activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, its chemical structure suggests that it or its derivatives could be explored for these therapeutic areas.

Inferred Anticancer Potential

Pyrimidine derivatives are known to act as antimetabolites, kinase inhibitors, and modulators of other cellular processes involved in cancer.[12] For instance, pyrimidine analogs can interfere with DNA synthesis, a hallmark of rapidly proliferating cancer cells.[13]

Inferred Antiviral Potential

Several pyrimidine and benzoic acid derivatives have been reported to possess antiviral properties, including activity against HIV and influenza viruses.[10][11][13][14][15] The mechanisms of action for such compounds can be diverse, ranging from inhibition of viral enzymes to interference with viral replication processes.[11]

Representative Experimental Protocols

This is a standard colorimetric assay for assessing cell viability and proliferation.

Protocol:

-

Cell Seeding: A panel of human cancer cell lines is seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid or its derivatives.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader.

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

This assay is commonly used to screen for compounds that inhibit the replication of viruses that cause visible damage (cytopathic effect, CPE) to host cells.

Protocol:

-

Cell Plating: Host cells susceptible to the virus of interest (e.g., MDCK cells for influenza virus) are seeded in 96-well plates.[11]

-

Infection and Treatment: The cells are infected with the virus and simultaneously treated with different concentrations of the test compound.

-

Incubation: The plates are incubated until CPE is observed in the virus control wells (no compound).

-

CPE Assessment: The extent of CPE in each well is assessed visually or by a cell viability assay (e.g., MTT assay).

-

EC50 and CC50 Determination: The 50% effective concentration (EC50), the concentration that inhibits CPE by 50%, is determined. The 50% cytotoxic concentration (CC50) is also determined in uninfected cells to assess the compound's toxicity. The selectivity index (SI = CC50/EC50) is then calculated to evaluate the therapeutic window.[11][15]

Conclusion

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a valuable scaffold in medicinal chemistry, with its most prominent role being a key component of the dual orexin receptor antagonist Filorexant. The potent orexin receptor binding and functional antagonism of Filorexant strongly suggest that derivatives of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid have significant potential for the treatment of sleep disorders. Furthermore, the presence of the pyrimidine and benzoic acid moieties indicates a plausible, though underexplored, potential for anticancer and antiviral activities. Further investigation through the synthesis of analog libraries and screening using the representative assays outlined in this guide is warranted to fully elucidate the therapeutic potential of this chemical scaffold. This document serves as a foundational resource for researchers aiming to explore and expand upon the biological activities of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid and its derivatives.

References

- 1. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Clinical pharmacology, efficacy, and safety of orexin receptor antagonists for the treatment of insomnia disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. adooq.com [adooq.com]

- 7. pA2 Online [pa2online.org]

- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a key chemical intermediate with significant applications in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif, featuring a pyrimidine ring linked to a benzoic acid derivative, makes it a valuable building block for the synthesis of a variety of biologically active compounds.[1] Notably, it is an important molecular fragment for the synthesis of orexin receptor antagonists like Filorexant (MK-6096), which are investigated for the treatment of sleep-wake disorders.[3][4] This compound and its derivatives are also explored as potential agents for treating cancer and viral infections, including HIV.[2] The protocol detailed below describes an optimized, one-pot Negishi cross-coupling reaction for the efficient synthesis of this versatile compound.[3][4]

Physicochemical Data:

| Property | Value |

| CAS Number | 1088994-22-2 |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

Experimental Protocol: Negishi Cross-Coupling Synthesis

This protocol outlines a one-pot synthesis method for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, achieving a high yield through a palladium-catalyzed Negishi cross-coupling reaction.[3][4]

Materials:

-

2-Bromo-5-methylbenzoic acid

-

2-Chloropyrimidine

-

Anhydrous zinc chloride (ZnCl₂) powder

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Appropriate anhydrous solvent (e.g., Tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Reaction Parameters:

| Parameter | Optimized Value |

| Starting Material 1 | 2-Bromo-5-methylbenzoic acid (10.00 g) |

| Starting Material 2 | 2-Chloropyrimidine |

| Reagent | Anhydrous zinc chloride powder (6.32 g) |

| Catalyst | PdCl₂(PPh₃)₂ |

| Molar Ratio (Catalyst:2-bromo-5-methylbenzoic acid) | 0.02 |

| Molar Ratio (2-chloropyrimidine:2-bromo-5-methylbenzoic acid) | 1.1:1 |

| Reaction Temperature | 55°C |

| Reaction Time | 14 hours |

| Maximum Yield | 78.4% |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromo-5-methylbenzoic acid (10.00 g) and anhydrous zinc chloride powder (6.32 g).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add the appropriate anhydrous solvent to the flask, followed by the addition of 2-chloropyrimidine and the PdCl₂(PPh₃)₂ catalyst, maintaining the specified molar ratios.

-

Reaction: Heat the reaction mixture to 55°C and stir for 14 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The post-treatment is described as simple, which typically involves quenching the reaction, followed by extraction and purification steps such as crystallization or column chromatography to isolate the final product, 5-methyl-2-(pyrimidin-2-yl)benzoic acid.[3][4]

Visualized Workflow:

The following diagram illustrates the key steps in the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Caption: Workflow for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Logical Relationship of Components:

The diagram below outlines the logical connection between the reactants, catalyst, and the resulting product in this synthesis.

Caption: Component relationships in the Negishi cross-coupling reaction.

References

Application Notes and Protocols: The Role of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid in the Synthesis of Alectinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and patent documents indicates that 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is not a currently documented starting material or key intermediate in the established synthetic routes for the anaplastic lymphoma kinase (ALK) inhibitor, alectinib. This document provides an overview of the known synthetic pathways to alectinib, details the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, and proposes a hypothetical application of this compound in the synthesis of alectinib analogs for research purposes.

Established Synthetic Routes to Alectinib

Several synthetic routes for alectinib have been reported in the literature, primarily in patents from pharmaceutical companies. These routes vary in their starting materials and overall strategy but converge to form the core tetracyclic benzocarbazole structure of alectinib. Below are summaries of prominent synthetic strategies.

Route 1: Synthesis via Condensation, Hydrolysis, and Cyclization

One common pathway involves the condensation of a 6-cyano-1H-indole-3-carboxylate derivative with 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol, followed by hydrolysis and cyclization to yield alectinib.[1]

Experimental Protocol:

-

Condensation: 6-cyano-1H-indole-3-carboxylic acid methyl ester (1.0 eq) and 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol (1.0 eq) are dissolved in dichloromethane. The mixture is cooled to 0-5 °C.

-

Trifluoroacetic acid (0.1 eq) is added, and the reaction is stirred for 30 minutes at 0-5 °C, then for 2-4 hours at room temperature.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water, 10% sodium bicarbonate solution, and saturated brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Hydrolysis and Cyclization: The resulting intermediate, 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid, is treated with an alkali accelerant in N,N-dimethylacetamide at 90-95 °C for 1-2 hours to induce cyclization.

-

The product is crystallized by the addition of methanol and water.

-

The crude product is filtered and recrystallized to afford alectinib.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 1 | 6-cyano-1H-indole-3-carboxylic acid methyl ester, 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol | Dichloromethane, Trifluoroacetic acid | 0-5 °C to RT | 2.5-4.5 h | - |

| 2 | Intermediate from Step 1 | N,N-diisopropylethylamine, N,N-dimethylacetamide, Methanol, Water | 90-95 °C | 1-2 h | 87.1% |

Route 2: Synthesis via Suzuki-Miyaura Cross-Coupling and Reductive Cyclization

A newer approach utilizes a Suzuki-Miyaura cross-coupling reaction and a reductive cyclization as key steps, starting from more readily available materials like 4-(4-methoxyphenyl)butyric acid or 2-ethyl anisole.[2] This route is highlighted for its good yield and avoidance of regioisomeric mixtures.[2]

Experimental Workflow:

Figure 1. Workflow for Alectinib Synthesis via Suzuki-Miyaura Coupling.

Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid

While not directly used in the synthesis of alectinib, 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a valuable building block in medicinal chemistry.[3] A reported synthesis involves a Negishi cross-coupling reaction.[4]

Experimental Protocol:

-

Reaction Setup: 2-bromo-5-methylbenzoic acid (1.0 eq) and anhydrous zinc chloride powder (1.0-1.2 eq) are combined in a suitable solvent under an inert atmosphere.

-

Catalyst Addition: PdCl2(PPh3)2 (0.02 eq) is added to the mixture.

-

Coupling: 2-chloropyrimidine (1.1 eq) is added, and the reaction is heated to 55 °C for 14 hours.

-

Workup and Purification: The reaction mixture is worked up using standard procedures to isolate and purify the product.

| Reactants | Catalyst | Reagents/Solvents | Temperature | Time | Yield |

| 2-bromo-5-methylbenzoic acid, 2-chloropyrimidine | PdCl2(PPh3)2 | Anhydrous zinc chloride | 55 °C | 14 h | 78.4%[4] |

Hypothetical Application in Alectinib Analog Synthesis

The structure of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, featuring a pyrimidine ring and a benzoic acid moiety, makes it an interesting scaffold for the synthesis of novel kinase inhibitors.[3] Theoretically, it could be utilized to synthesize analogs of alectinib where the core structure is modified.

Proposed Retrosynthetic Analysis:

Figure 2. Hypothetical Retrosynthesis of an Alectinib Analog.

This hypothetical pathway would involve modifying 5-Methyl-2-(pyrimidin-2-yl)benzoic acid to introduce the necessary functionalities for cyclization into a benzocarbazole core, followed by the addition of the side chains characteristic of alectinib. This approach would be a subject for exploratory research in the development of new ALK inhibitors.

Alectinib Signaling Pathway

Alectinib is a potent and selective inhibitor of ALK tyrosine kinase.[5] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. The resulting fusion protein is a constitutively active tyrosine kinase that drives tumor cell proliferation and survival through downstream signaling pathways like STAT3 and AKT.[5] Alectinib inhibits the phosphorylation of ALK, thereby blocking these downstream signals and leading to apoptosis of the cancer cells.[5]

Figure 3. Alectinib's Mechanism of Action on the ALK Signaling Pathway.

Conclusion

References

- 1. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]

- 2. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cas 1088994-22-2,5-methyl-2-(pyrimidin-2-yl)benzoic acid | lookchem [lookchem.com]

- 4. Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl...: Ingenta Connect [ingentaconnect.com]

- 5. Alectinib | C30H34N4O2 | CID 49806720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid via Negishi Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a key intermediate in the preparation of pharmacologically active compounds such as the orexin receptor antagonist Filorexant (MK-6096).[1] The described method utilizes a one-pot Negishi cross-coupling reaction, a powerful and versatile tool for forming carbon-carbon bonds.[2][3] This palladium-catalyzed reaction couples an organozinc reagent, formed in situ from 2-chloropyrimidine, with 2-bromo-5-methylbenzoic acid to yield the desired product with high efficiency.[1] The protocol is based on optimized conditions reported to achieve a high yield, offering a shorter synthetic route and simpler post-treatment compared to previous methods.[1]

Introduction

The Negishi cross-coupling reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an invaluable method in organic synthesis, particularly within the pharmaceutical industry.[2] The reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[4] A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for successful couplings where other methods like the Suzuki coupling may fail.[2] Furthermore, organozinc reagents exhibit a high degree of functional group tolerance, making them suitable for the synthesis of complex molecules.[5]

The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is of significant interest as it constitutes a crucial building block for various pharmaceutical agents.[6][7] The pyrimidine moiety is a common feature in many biologically active compounds.[8][9] The presented protocol describes an optimized one-pot synthesis that avoids the isolation of the intermediate organozinc species, thereby streamlining the process.[1]

Reaction Scheme

Caption: General reaction scheme for the Negishi cross-coupling synthesis.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid via a one-pot Negishi cross-coupling reaction.[1]

| Parameter | Value |

| Starting Material 1 | 2-Bromo-5-methylbenzoic acid |

| Starting Material 2 | 2-Chloropyrimidine |

| Reagent | Anhydrous Zinc Chloride Powder |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |

| Molar Ratio (2-Chloropyrimidine : 2-Bromo-5-methylbenzoic acid) | 1.1 : 1 |

| Molar Ratio (Catalyst : 2-Bromo-5-methylbenzoic acid) | 0.02 |

| Reaction Temperature | 55°C |

| Reaction Time | 14 hours |

| Maximum Yield | 78.4% |

Experimental Protocol

This protocol is based on the optimized conditions reported for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid.[1]

Materials and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

2-Bromo-5-methylbenzoic acid

-

2-Chloropyrimidine

-

Anhydrous zinc chloride powder

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the organozinc reagent.

-

Reagent Addition: Under an inert atmosphere, charge the flask with 2-bromo-5-methylbenzoic acid (e.g., 10.00 g) and anhydrous zinc chloride powder (e.g., 6.32 g).[1]

-

Solvent and Catalyst Addition: Add anhydrous THF to the flask. Stir the mixture to dissolve the solids. Add the palladium catalyst, PdCl₂(PPh₃)₂ (molar ratio of 0.02 relative to 2-bromo-5-methylbenzoic acid).[1]

-

Addition of Second Starting Material: Add 2-chloropyrimidine to the reaction mixture (molar ratio of 1.1 relative to 2-bromo-5-methylbenzoic acid).[1]

-

Reaction: Heat the reaction mixture to 55°C and maintain this temperature with vigorous stirring for 14 hours.[1] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding an aqueous solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 5-methyl-2-(pyrimidin-2-yl)benzoic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Signaling Pathway (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Negishi cross-coupling reaction.

References

- 1. Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl...: Ingenta Connect [ingentaconnect.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lookchem.com [lookchem.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Novel and efficient access to phenylamino-pyrimidine type protein kinase C inhibitors utilizing a Negishi cross-coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, a key building block in pharmaceutical synthesis. The following sections outline methods for recrystallization and column chromatography, along with analytical techniques for purity assessment.

Compound Properties and Purity Profile

A summary of the physical and chemical properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is presented below. This data is essential for the selection and optimization of an appropriate purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Purity (by HPLC) | ≥99.94% | [1] |

| Predicted pKa | 3.70 ± 0.36 | [3] |

| Storage | Store at room temperature | [3] |

Potential Impurities and Purification Strategy

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid can result in various impurities. A common synthetic route involves the coupling of a substituted benzoic acid derivative with a pyrimidine derivative. Understanding the potential impurities is crucial for designing an effective purification plan.

A logical workflow for the purification and analysis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is depicted below.

Caption: General purification and analysis workflow.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. Based on the structure of the target molecule, solvents of intermediate polarity such as ethanol, or a mixed solvent system like ethanol/water, are good starting points.

Protocol: Single-Solvent Recrystallization

-

Dissolution: In a clean Erlenmeyer flask, dissolve the crude 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent portion-wise while heating and stirring until the solid is fully dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Gently boil the solution for a few minutes.

-

Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

-

Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.

-

Addition of Anti-Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., water) in which the compound is less soluble, until the solution becomes slightly turbid.

-

Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

-

Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

The workflow for a typical recrystallization experiment is illustrated below.

Caption: Recrystallization experimental workflow.

Purification by Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative. The choice of the mobile phase (eluent) is critical for achieving good separation.

Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., petroleum ether or hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase without air bubbles.

-

Sample Loading: Dissolve the crude 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., petroleum ether). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 9:1 or 4:1 v/v).

-

Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

The process of purification by column chromatography is outlined in the following diagram.

Caption: Column chromatography experimental workflow.

Analytical Methods for Purity Assessment

To confirm the purity of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid after purification, various analytical techniques should be employed.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction and the separation during column chromatography.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Petroleum Ether: Ethyl Acetate (e.g., 4:1 or 2:1 v/v) |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of the final compound. A Certificate of Analysis for this compound indicates a purity of 99.94% as determined by HPLC.[1] A general reverse-phase HPLC method can be developed based on methods for similar carboxylic acids.

| Parameter | Example Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the chemical structure of the purified compound. A Certificate of Analysis confirms a spectrum consistent with the structure of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.[1]

Expected ¹H NMR Spectral Data (Illustrative)

-

Aromatic protons (benzoic and pyrimidine rings)

-

Methyl group protons (singlet)

-

Carboxylic acid proton (broad singlet, may be exchanged with D₂O)

References

Application Notes and Protocols: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a pivotal building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent orexin receptor antagonists. Its unique structural features, combining a benzoic acid moiety with a pyrimidine ring, make it a valuable scaffold for the development of novel therapeutics targeting the central nervous system. This document provides detailed application notes on its primary use, protocols for its synthesis, and its subsequent conversion into the dual orexin receptor antagonist, Filorexant (MK-6096).

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds, including anticancer and antiviral agents.[1][2] The conjunction of this heterocycle with a benzoic acid functional group in 5-Methyl-2-(pyrimidin-2-yl)benzoic acid creates a versatile intermediate for drug discovery.[3] Its most prominent application to date is in the synthesis of Filorexant (MK-6096), a dual orexin receptor antagonist (DORA) investigated for the treatment of insomnia.[3][4] Orexin-A and orexin-B are neuropeptides that regulate wakefulness, and their antagonism is a clinically validated mechanism for promoting sleep.[5]

Key Applications

The principal application of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is as a precursor for the synthesis of orexin receptor antagonists.[4] It serves as the core acidic component that is coupled with a suitable amine-containing fragment to generate the final active pharmaceutical ingredient. The pyrimidine moiety is crucial for the biological activity of the resulting compounds. While its primary role is as a synthetic intermediate, the pyrimidine-2-yl-benzoic acid scaffold itself is of significant interest in medicinal chemistry for generating libraries of compounds targeting various biological targets.[3] The compound is also noted for its potential use in synthesizing anticancer and antiviral drugs.[1]

Quantitative Data

As 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a synthetic intermediate, direct biological activity data such as IC50 or Ki values are not typically reported. The relevant quantitative data pertains to the final drug candidate synthesized from it, Filorexant (MK-6096).

| Compound | Target | Assay Type | Value | Reference |

| Filorexant (MK-6096) | Orexin 1 Receptor (OX1R) | Binding Affinity (Ki) | < 3 nM | [4][5][6] |

| Filorexant (MK-6096) | Orexin 2 Receptor (OX2R) | Binding Affinity (Ki) | < 3 nM | [4][5][6] |

| Filorexant (MK-6096) | Human OX1R expressed in CHO cells | Functional Antagonism (FLIPR) | 11 nM (IC50) | [4][6] |

Signaling Pathway

The primary therapeutic target for drugs derived from 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is the orexin signaling pathway. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and bind to two G-protein coupled receptors, OX1R and OX2R, to promote wakefulness. Filorexant, synthesized from the title compound, acts as a dual antagonist, blocking the binding of orexins to both receptors, thereby reducing wakefulness and promoting sleep.

Caption: Orexin signaling pathway and antagonism by Filorexant.

Experimental Protocols

Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

This protocol is based on an optimized Negishi cross-coupling reaction.[4]

Materials:

-

2-bromo-5-methylbenzoic acid

-

Anhydrous zinc chloride (ZnCl2)

-

2-chloropyrimidine

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

To a solution of 2-bromo-5-methylbenzoic acid (10.00 g) in anhydrous THF, add anhydrous zinc chloride powder (6.32 g) and the catalyst PdCl2(PPh3)2 (at a molar ratio of 0.02 relative to the benzoic acid).

-

Add 2-chloropyrimidine (at a molar ratio of 1.1:1 relative to the benzoic acid).

-

Heat the reaction mixture to 55°C and stir for 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-methyl-2-(pyrimidin-2-yl)benzoic acid. An optimized yield of 78.4% has been reported for this method.[4]

Caption: Synthesis workflow for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

Synthesis of Filorexant (MK-6096) via Amide Coupling

This is a representative protocol for the amide bond formation between 5-Methyl-2-(pyrimidin-2-yl)benzoic acid and the requisite piperidine derivative to form Filorexant.

Materials:

-

5-Methyl-2-(pyrimidin-2-yl)benzoic acid

-

(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidine (or its salt)

-

Amide coupling reagent (e.g., HATU, HOBt/EDC)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Dissolve 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF.

-

Add the amide coupling reagent HATU (1.1 eq) and the base DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of (2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidine (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield Filorexant.

Caption: Workflow for the synthesis of Filorexant via amide coupling.

Conclusion